molecular formula C15H14N2O B14677926 1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- CAS No. 33318-24-0

1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl-

Cat. No.: B14677926
CAS No.: 33318-24-0
M. Wt: 238.28 g/mol
InChI Key: OPQULRTWFOXNTE-UHFFFAOYSA-N
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Description

1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- is a complex organic compound that belongs to the class of dibenzo[a,d]cycloheptenes

Preparation Methods

The synthesis of 1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- typically involves a series of chemical reactions. One common method is the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . The reaction conditions are carefully controlled to achieve high efficiency, regioselectivity, and step-economy.

Chemical Reactions Analysis

1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyllithium, bromine, and diazo compounds. For example, the bromination of the diazo compound at low temperatures (-30°C) yields 5,5-dibromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including their use as antidepressants . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- involves its interaction with specific molecular targets and pathways. The compound likely exerts its effects through intermolecular Friedel–Crafts-type alkylation and subsequent intramolecular cyclization . These interactions can lead to changes in the structure and function of target molecules, resulting in various biological effects.

Comparison with Similar Compounds

1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- can be compared with other similar compounds, such as 5H-dibenzo[a,d]cycloheptene and dibenzosuberone These compounds share similar structural features but differ in their specific functional groups and chemical properties

Properties

CAS No.

33318-24-0

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide

InChI

InChI=1S/C15H14N2O/c16-15(18)14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-17-13/h1-6,9,14H,7-8H2,(H2,16,18)

InChI Key

OPQULRTWFOXNTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)C(=O)N

Origin of Product

United States

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